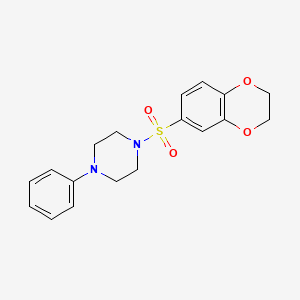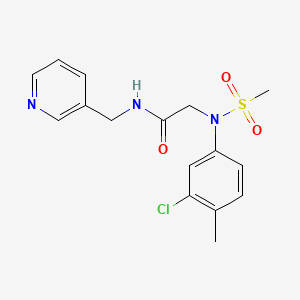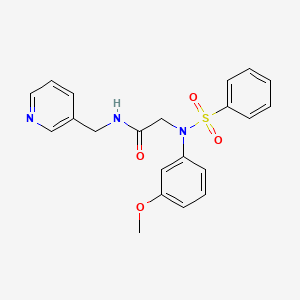
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine
描述
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine” is a complex organic molecule. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,4-benzodioxin ring, a sulfonyl group, and a piperazine ring . The exact molecular structure would require more specific information or advanced analytical techniques to determine.生化分析
Biochemical Properties
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with pyruvate kinase PKM, an enzyme involved in glycolysis . The compound’s interaction with pyruvate kinase PKM suggests its potential role in modulating energy metabolism. Additionally, it may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with pyruvate kinase PKM can alter glycolytic flux, impacting cellular energy production . Furthermore, the compound may affect other signaling pathways and gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to pyruvate kinase PKM, potentially inhibiting its activity and altering glycolytic flux . This interaction can lead to downstream effects on cellular metabolism and energy production. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with pyruvate kinase PKM suggests its involvement in glycolysis . Additionally, it may affect other metabolic pathways, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific tissues can influence its activity and function
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-25(22,16-6-7-17-18(14-16)24-13-12-23-17)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWVDRKGORXLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 4-{2-[N-(2-METHOXY-5-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3467508.png)
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide](/img/structure/B3467514.png)
![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3467526.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467530.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3467531.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467533.png)

![2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-pyridin-3-ylacetamide](/img/structure/B3467547.png)

![N-(2,6-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B3467564.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3467575.png)
![N-benzyl-4-methoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3467577.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3467581.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3467597.png)
